Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate
Brand Name: Vulcanchem
CAS No.: 84246-49-1
VCID: VC20770588
InChI: InChI=1S/C21H25NO5/c23-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)22-21(25)27-16-18-11-5-2-6-12-18/h1-6,9-12,19,23H,7-8,13-16H2,(H,22,25)/t19-/m0/s1
SMILES: C1=CC=C(C=C1)COC(=O)C(CCCCO)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C21H25NO5
Molecular Weight: 371.4 g/mol

Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate

CAS No.: 84246-49-1

Cat. No.: VC20770588

Molecular Formula: C21H25NO5

Molecular Weight: 371.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate - 84246-49-1

Specification

CAS No. 84246-49-1
Molecular Formula C21H25NO5
Molecular Weight 371.4 g/mol
IUPAC Name benzyl (2S)-6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoate
Standard InChI InChI=1S/C21H25NO5/c23-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)22-21(25)27-16-18-11-5-2-6-12-18/h1-6,9-12,19,23H,7-8,13-16H2,(H,22,25)/t19-/m0/s1
Standard InChI Key HVOWMSLFUWODOT-IBGZPJMESA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)[C@H](CCCCO)NC(=O)OCC2=CC=CC=C2
SMILES C1=CC=C(C=C1)COC(=O)C(CCCCO)NC(=O)OCC2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)COC(=O)C(CCCCO)NC(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Classification

Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate is an amino acid derivative with specific protective groups that facilitate controlled reactivity in organic synthesis. The compound is identified by CAS number 84246-49-1 and has a molecular formula of C21H25NO5 with a molecular weight of 371.4 g/mol. This compound belongs to the broader family of protected amino acid derivatives, which play crucial roles in peptide synthesis and pharmaceutical development.

Nomenclature and Structural Components

The name reveals several key structural components:

  • "Benzyl" indicates the presence of a benzyl ester group

  • "(2S)" designates the stereochemistry at the alpha carbon

  • "carbobenzyloxyamino" refers to the CBz (carbobenzyloxy) protecting group on the amino function

  • "6-hydroxy" indicates a terminal hydroxyl group

  • "hexanoate" identifies the six-carbon backbone structure

The compound can be considered a protected derivative of lysine, with specific modifications to control reactivity at different functional sites. The carbobenzyloxy group (also known as CBz or Z) is a common protecting group used in peptide synthesis to protect amino groups .

Physical and Chemical Properties

Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate possesses several notable physical and chemical properties that make it valuable for synthetic applications.

Structural Features

The compound features a hexanoate backbone with strategically positioned functional groups:

  • A stereogenic center at C-2 with S-configuration

  • A carbobenzyloxy-protected amino group at C-2

  • A benzyl ester group attached to the carboxylic acid function

  • A terminal hydroxyl group at C-6

These structural elements create a molecule with multiple reactive sites that can be selectively manipulated in synthetic procedures.

Key Properties

While specific physical data is limited in the available literature, the compound's properties can be inferred from its structure:

PropertyValue/DescriptionBasis
Molecular Weight371.4 g/molCalculated from molecular formula
Physical StateLikely a white to off-white solidBased on similar protected amino acids
SolubilityLikely soluble in organic solvents (DCM, THF, DMSO)Based on functional groups present
StereochemistryS-configuration at C-2As indicated in the name
Reactive SitesHydroxyl group, protected amino group, benzyl esterBased on structural analysis

The presence of both hydrophobic (benzyl groups) and hydrophilic (hydroxyl) moieties suggests amphiphilic properties, which may influence its behavior in different solvent systems.

Synthesis Methods and Approaches

The synthesis of Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate typically involves multiple steps starting from naturally occurring amino acids.

Protection-Deprotection Strategies

The compound itself represents an intermediate with strategic protecting groups. The carbobenzyloxy group protects the alpha-amino function, while the benzyl ester protects the carboxylic acid. These protecting groups can be selectively removed under different conditions:

  • The CBz group can typically be removed via catalytic hydrogenation (H₂, Pd/C)

  • The benzyl ester can be cleaved by similar hydrogenolysis conditions

  • The terminal hydroxyl group remains available for further functionalization

This orthogonal protection strategy makes the compound particularly useful in multistep synthesis protocols .

Applications in Research and Development

Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate serves multiple purposes in research and pharmaceutical development.

Organic Synthesis Applications

The compound is primarily utilized in organic synthesis, particularly in the development of:

  • Peptides and peptidomimetics

  • Pharmaceutically active compounds

  • Complex molecular structures requiring selective functionalization

Its structure allows for various modifications that can enhance the pharmacological profiles of drug candidates or serve as key intermediates in total synthesis projects.

Pharmaceutical Development

In pharmaceutical research, compounds like Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate are valuable for:

  • Building complex drug molecules with specific stereochemistry

  • Creating libraries of compounds for structure-activity relationship studies

  • Developing prodrugs with controlled release properties

  • Synthesizing peptide-based therapeutics

The terminal hydroxyl group provides a handle for further derivatization, allowing researchers to attach additional functional groups, linkers, or bioactive moieties.

Structural Comparisons with Related Compounds

To better understand the significance of Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate, it's valuable to compare it with structurally related compounds.

Comparison with Similar Protected Amino Acids

CompoundKey Structural DifferencesPotential Impact on Reactivity
Benzyl 6-hydroxyhexanoateLacks the alpha-amino group and carbobenzyloxy protectionSimpler structure with fewer reactive sites; different synthetic utility
(S)-2-(((Benzyloxy)carbonyl)amino)-6-guanidinohexanoic acidContains guanidino group instead of hydroxyl; free carboxylic acidDifferent polarity; alternative reactivity profile
Benzyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoateProtection on terminal amino group rather than hydroxyl functionalityDifferent selectivity in reactions; alternative applications in synthesis

These structural differences result in distinct chemical behaviors and applications in synthetic chemistry.

Structure-Activity Relationships

The specific arrangement of functional groups in Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate influences its utility:

  • The S-configuration at C-2 may be critical for specific applications requiring stereochemical control

  • The terminal hydroxyl group provides a site for selective functionalization

  • The dual benzyl-containing protecting groups (CBz and benzyl ester) can be removed under similar conditions if desired

This combination of features makes the compound particularly suitable for convergent synthesis strategies where multiple parts of a complex molecule are assembled in controlled steps.

Future Research Directions

Based on the structural features and current applications of Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate, several promising research directions can be identified.

Synthetic Methodology Development

Opportunities for methodological improvements include:

  • Development of more efficient and selective synthetic routes

  • Application of green chemistry principles to the synthesis

  • Creation of supported or recyclable versions for repeated use

  • Exploration of enzymatic approaches for stereoselective synthesis

These developments would enhance the compound's utility in both research and potential scale-up applications.

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